N-acetylphosphinothricin(2-)
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Overview
Description
N-acetylphosphinothricin(2-) is dianion of N-acetylphosphinothricin obtained by deprotonation of carboxylic acid and phosphinate functions. It is a conjugate base of a N-acetylphosphinothricin.
Scientific Research Applications
Production in Transgenic Plants
N-acetylphosphinothricin(2-) (N-Ac-L-PPT) is utilized in transgenic plants to induce male sterility. This non-toxic compound is deacetylated in the tapetum to produce the herbicide L-phosphinothricin (L-PPT), which causes male sterility in plants. This process is important for controlling plant reproduction and breeding practices (Risse, Pühler, & Flaschel, 2005).
Herbicide Resistance in Plants
N-acetylphosphinothricin(2-) is key in developing herbicide resistance in plants. Plants transformed with a gene encoding phosphinothricin-N-acetyltransferase can metabolize the herbicide l-phosphinothricin differently, leading to resistance. This is crucial for agricultural practices, allowing crops to survive herbicide application while weeds are eliminated (Dröge, Broer, & Pühler, 1992).
Application in Transgenic Rice
In transgenic rice, N-acetyl-L-phosphinothricin is used as a negative selection agent. This application is important for developing marker-free transgenic plants and facilitating multiple gene transformations in economically significant monocot species (Byeon & Cho, 2013).
Male Sterility Induction
The use of N-acetyl-L-phosphinothricin in tapetum-specific deacetylation can lead to male sterility in transgenic tobacco plants. This approach is significant for controlled breeding and hybrid seed production in agriculture (Kriete et al., 1996).
Phosphinothricin as a Herbicide
Phosphinothricin, related to N-acetylphosphinothricin(2-), is a potent herbicide used in agriculture. It acts as an inhibitor of glutamine synthetase in plants, causing an accumulation of ammonia that is toxic to plants. Its resistance is conferred through the expression of a gene encoding phosphinothricin acetyltransferase, which detoxifies it through N-acetylation (Kramer et al., 1993).
Properties
Molecular Formula |
C7H12NO5P-2 |
---|---|
Molecular Weight |
221.15 g/mol |
IUPAC Name |
2-acetamido-4-[methyl(oxido)phosphoryl]butanoate |
InChI |
InChI=1S/C7H14NO5P/c1-5(9)8-6(7(10)11)3-4-14(2,12)13/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)(H,12,13)/p-2 |
InChI Key |
VZVQOWUYAAWBCP-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)NC(CCP(=O)(C)[O-])C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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